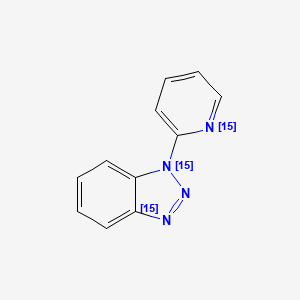
3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a nitrile group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile typically involves the bromination of 4-methylphenyl derivatives followed by subsequent reactions to introduce the nitrile and oxo groups. One common method involves the bromination of p-cresol (4-methylphenol) using bromine in the presence of an inert solvent at low temperatures to achieve high selectivity . The resulting 2-bromo-4-methylphenol can then be further reacted with appropriate reagents to introduce the nitrile and oxo groups.
Industrial Production Methods
Industrial production of this compound may involve continuous bromination processes to ensure high yield and selectivity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent addition rates, can significantly enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学研究应用
3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activities, making it useful in the development of pharmaceuticals.
Medicine: It can be a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and fine chemicals.
作用机制
The mechanism of action of 3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical research, its derivatives may interact with enzymes or receptors to exert their effects. The exact pathways and targets can vary based on the specific derivative and its intended use .
相似化合物的比较
Similar Compounds
2-Bromo-4-methylphenyl isocyanate: This compound has a similar bromine and methyl substitution pattern but differs in its functional groups.
2-Bromo-4-methylpropiophenone: Another similar compound with a bromine and methyl substitution, used in pharmaceutical synthesis.
Uniqueness
3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C10H8BrNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC 名称 |
3-(2-bromo-4-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8BrNO/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6H,4H2,1H3 |
InChI 键 |
RCOVRUTUBSKIIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)CC#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-4-[[3-(4-fluoro-1-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B15338114.png)
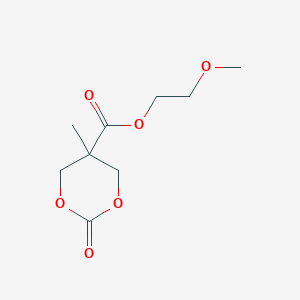

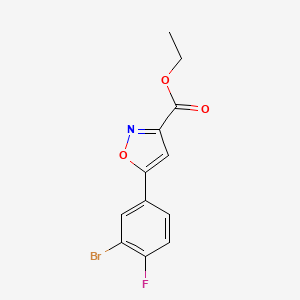
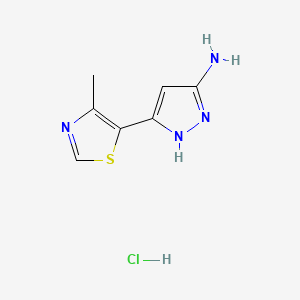
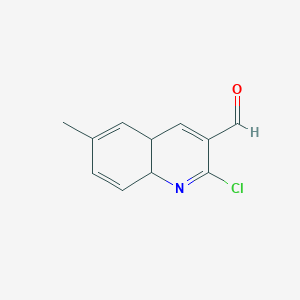
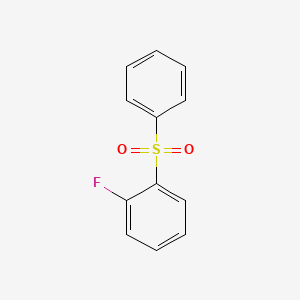
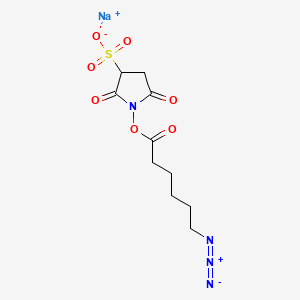
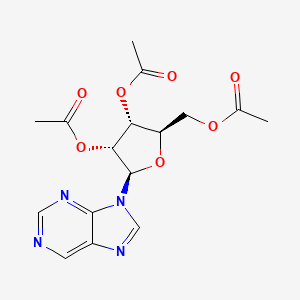
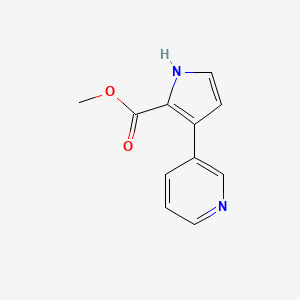
![7-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B15338189.png)

